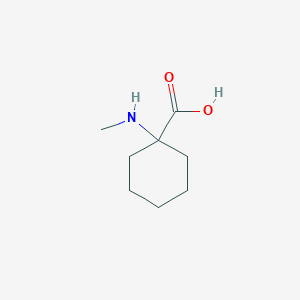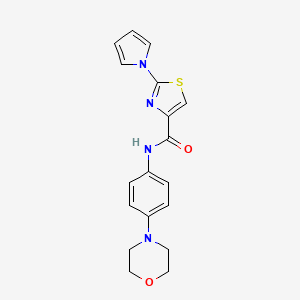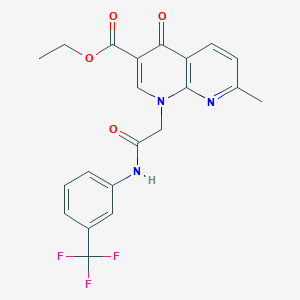
1-(Methylamino)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylamino)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 98552-54-6 . It has a molecular weight of 157.21 and is a structural analog of valproic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(methylamino)cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用机制
MSO works by irreversibly inhibiting glutamine synthetase, leading to a decrease in glutamine levels and an increase in glutamate levels in the brain and other organs. This alteration in neurotransmitter metabolism has been linked to changes in behavior, cognition, and disease states.
Biochemical and physiological effects:
MSO has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in brain metabolism, and effects on behavior and cognition. It has also been implicated in the pathogenesis of several neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
实验室实验的优点和局限性
MSO has several advantages for use in lab experiments, including its potency, specificity, and irreversibility. However, it also has several limitations, including its toxicity, potential effects on other enzymes, and difficulties in controlling its concentration and distribution in the brain.
未来方向
There are several future directions for research on MSO, including investigating its effects on other biological processes beyond neurotransmitter metabolism, developing new methods for its delivery and distribution in the brain, and exploring its potential as a therapeutic agent for neurological disorders.
合成方法
MSO can be synthesized in several ways, including the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by reaction with methylamine to form MSO. Another method involves the reaction of cyclohexanone with hydroxylamine sulfate to form cyclohexanone oxime sulfate, which is then reacted with methylamine to form MSO.
科学研究应用
MSO has been used extensively in scientific research to study the role of glutamine synthetase in various biological processes, including neurotransmitter metabolism, ammonia detoxification, and nitrogen metabolism. It has also been used to investigate the effects of glutamine synthetase inhibition on brain function, behavior, and disease states such as epilepsy and neurodegenerative disorders.
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1-(methylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIHHARGXZADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)



![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
![N-phenethyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2901708.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)
![N-(3-bromophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2901715.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2901716.png)

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2901720.png)